2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
CAS No.: 1316847-19-4
Cat. No.: VC0109169
Molecular Formula: C₂₀H₂₂ClNO₃
Molecular Weight: 359.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316847-19-4 |
|---|---|
| Molecular Formula | C₂₀H₂₂ClNO₃ |
| Molecular Weight | 359.85 |
Introduction
Chemical Properties and Identification
Basic Information and Structure
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is characterized by specific structural features that make it valuable in pharmaceutical synthesis. The compound contains a chlorobenzoyl group connected to a phenoxy moiety, with a methyl-N-(1-methylethyl)-propanamide substituent.
Table 1. Identification Parameters of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
| Parameter | Value |
|---|---|
| CAS Number | 1316847-19-4 |
| Molecular Formula | C₂₀H₂₂ClNO₃ |
| Molecular Weight | 359.85 g/mol |
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide |
| Standard InChIKey | LPQVWMOVUYUUEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
The compound features a distinctive chemical structure with an amide functional group and a chlorobenzoyl moiety, making it a valuable template for pharmaceutical research.
Physical Properties
The physical properties of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide determine its behavior in laboratory settings and influence its applications in synthetic pathways.
Table 2. Physical Properties
| Property | Description |
|---|---|
| Appearance | Beige Solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol |
| Stability | Limited information available; proper storage recommended |
Understanding these physical properties is essential for researchers working with this compound, particularly when designing synthetic routes for pharmaceutical applications .
Synthesis and Applications
Pharmaceutical Applications
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide serves as a crucial intermediate in the synthesis of Fenofibric Acid derivatives. These derivatives, including Fenofibrate, function as lipid-regulating medications that increase high-density lipoprotein levels by reducing cholesteryl ester transfer protein expression .
The compound's specific structural features make it valuable in developing medications targeting lipid metabolism disorders. Its role as an intermediate highlights its importance in pharmaceutical research focused on cardiovascular risk management.
Related Compounds and Comparative Analysis
Structural Relatives
Several compounds share structural similarities with 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, including Fenofibric Acid and other derivatives. Understanding these relationships provides insight into the compound's place within a broader family of pharmaceutically relevant molecules.
Table 3. Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide | C₂₀H₂₂ClNO₃ | 359.85 g/mol | Contains isopropylamine group |
| Fenofibric Acid | C₁₇H₁₅ClO₄ | 318.75 g/mol | Contains carboxylic acid group instead of amide |
| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C₁₈H₁₇ClO₄ | 332.80 g/mol | Contains methyl ester instead of amide |
| Fenofibrate | C₂₀H₂₁ClO₄ | 360.83 g/mol | Contains isopropyl ester instead of amide |
The primary structural differences between these compounds lie in the functional group attached to the 2-methylpropanoic acid moiety, with variations including carboxylic acid, esters, and amides .
Functional Comparisons
Fenofibrate functions as an antilipemic drug that increases high-density lipoprotein levels by reducing cholesteryl ester transfer protein expression. While 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide serves primarily as an intermediate, its structural relationship to Fenofibrate and Fenofibric Acid suggests potential for similar biological activity .
The amide functionality in 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide compared to the ester in Fenofibrate may affect properties such as metabolic stability and pharmacokinetics, potentially influencing research directions for new lipid-regulating agents.
| Parameter | Recommendation |
|---|---|
| Short-term Storage | -4°C (1-2 weeks) |
| Long-term Storage | -20°C (1-2 years) |
| Safety Precautions | Use protective eyewear, clothing, mask, and gloves to avoid skin contact |
These storage conditions help maintain the compound's stability and chemical integrity for research applications .
Research Applications
Current Research Focus
This makes the compound a valuable template for developing new compounds targeting similar biological pathways. Further research into its synthesis and applications could lead to advancements in lipid management therapies.
Synthetic Pathways in Research
In pharmaceutical research, 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide has been utilized in various synthetic approaches. One documented application involves the conversion of Fenofibric Acid to the corresponding acid chloride using oxalyl chloride, followed by reaction with appropriate amines to form amide derivatives .
These synthetic pathways demonstrate the compound's versatility as a building block in pharmaceutical research, particularly in developing structure-activity relationships for lipid-regulating medications .
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